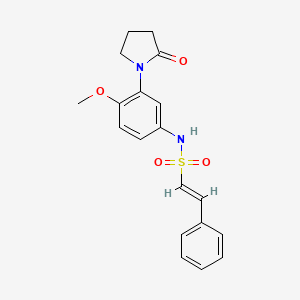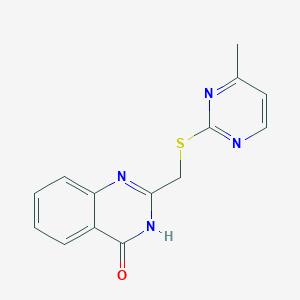
(3-Bromo-2,4-dichlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-2,4-dichlorophenyl)boronic acid” is a type of boronic acid. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are involved in various reactions such as Suzuki coupling reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of “this compound” is C6H4BBrCl2O2 . The molecular weight is 269.72 g/mol .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 269.72 g/mol . More detailed physical and chemical properties may not be readily available as this compound is used primarily for research and development purposes.Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in catalytic processes like the Suzuki-Miyaura cross-coupling reactions, where they facilitate the formation of carbon-carbon bonds. The versatility of boronic acids in cross-coupling reactions enables the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. For instance, studies have shown the efficiency of boronic acid derivatives in Suzuki-Miyaura reactions under various conditions, producing novel compounds with high yields and significant potential in drug development and materials science (Malik et al., 2020).
Sensor Development
Boronic acids have been employed in the design of chemosensors due to their ability to form reversible covalent complexes with diols, enabling the detection of saccharides and other biologically relevant molecules. This property has been utilized in developing sensors for glucose monitoring, potentially offering non-invasive methods for diabetes management (Huang et al., 2012).
Material Science
In material science, boronic acids contribute to the development of novel materials, such as electrochromic polythiophenes, which change color in response to electrical stimuli. These materials have applications in smart windows, displays, and indicators (Alkan et al., 2003). Additionally, boronic acid derivatives are used in creating responsive hydrogels for drug delivery systems and tissue engineering, showcasing their utility in biomedical applications.
Environmental and Analytical Chemistry
Boronic acids are also applied in environmental and analytical chemistry for the detoxification and removal of contaminants. For example, boron-doped diamond electrodes have been investigated for their effectiveness in oxidizing and mineralizing organic pollutants in wastewater, highlighting the role of boronic acid derivatives in environmental remediation efforts (Souza et al., 2016).
Zukünftige Richtungen
Boronic acids, including “(3-Bromo-2,4-dichlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions.
Wirkmechanismus
Target of Action
The primary target of (3-Bromo-2,4-dichlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many biologically active molecules .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability are likely to be high under these conditions.
Biochemische Analyse
Biochemical Properties
(3-Bromo-2,4-dichlorophenyl)boronic acid plays a significant role in Suzuki-Miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound, as an organoboron reagent, participates in the transmetalation step of the reaction, where it acts as a nucleophile and transfers the organic group from boron to palladium .
Cellular Effects
For instance, they can form reversible covalent bonds with 1,2 and 1,3-diols, a property that has been exploited in the design of inhibitors for enzymes such as proteases and kinases .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a base, which then undergoes transmetalation with a palladium complex. This results in the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability and are readily prepared, making them suitable for use in various chemical reactions .
Metabolic Pathways
Boronic acids are known to undergo metabolism in biological systems, with one of the major metabolic pathways being the conversion of boronic acids to their corresponding boronates .
Subcellular Localization
Given the cell-permeable nature of boronic acids, it is likely that this compound can localize to various subcellular compartments .
Eigenschaften
IUPAC Name |
(3-bromo-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTREGNFOOCHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)

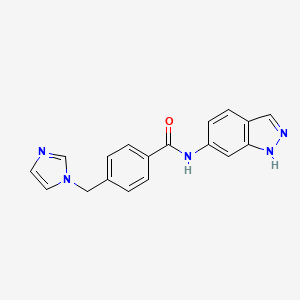

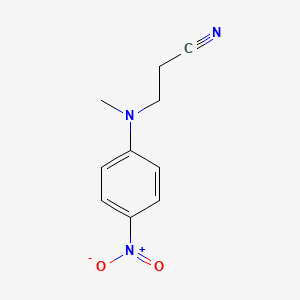
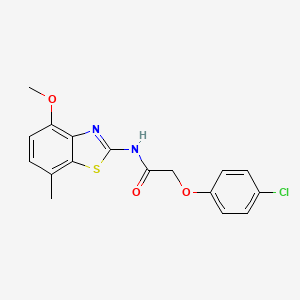
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
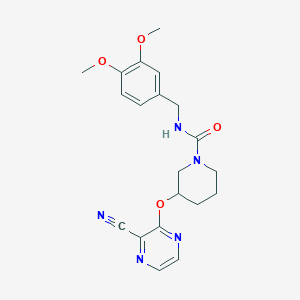
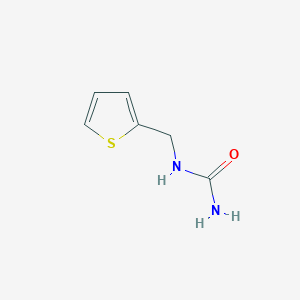
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
